
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
“N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” is a synthetic organic compound that features a combination of furan, indole, and benzyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan-2-yl and indolin-1-yl intermediate: This step might involve the reaction of furan and indole derivatives under specific conditions.
Coupling with 4-methylbenzylamine: The intermediate is then reacted with 4-methylbenzylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
“N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” can undergo various chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique combination of furan, indole, and benzyl groups, contributing to its diverse chemical behavior. The molecular formula is C24H25N3O3, and its IUPAC name is N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide. The structural complexity of this molecule allows for various interactions with biological targets.
Scientific Research Applications
The compound has numerous applications across different scientific disciplines:
Medicinal Chemistry
- Drug Development : Due to its structural features, the compound can serve as a lead compound in drug discovery, particularly targeting diseases related to cancer and neurodegenerative disorders.
Biological Assays
- Probing Biological Mechanisms : It can act as a probe in various biological assays to study enzyme activities or receptor interactions, potentially elucidating pathways involved in disease processes.
Material Science
- Synthesis of Functional Materials : The compound may be utilized in creating materials with specific properties, such as conductive polymers or advanced coatings.
Case Studies and Research Findings
Recent studies have highlighted the potential anticancer properties of compounds structurally similar to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide. For instance:
- Anticancer Activity : A series of furo[3,2-b]indole derivatives were synthesized and evaluated for their anticancer activity; some exhibited significant cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition Studies : Compounds with similar structural motifs have been shown to inhibit myeloperoxidase activity, suggesting potential applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of “N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)ethyl)-N2-benzyl oxalamide
- N1-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
Uniqueness
“N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” is unique due to the combination of furan, indole, and benzyl groups, which might confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of intermediates : The synthesis begins with the formation of furan and indole derivatives through controlled reactions.
- Coupling reaction : The intermediates are then reacted with 4-methylbenzylamine to form the oxalamide linkage.
- Purification : The final product is purified through methods such as silica gel column chromatography.
The molecular formula of this compound is C22H20N4O5, and it features a complex structure that combines furan, indole, and benzyl groups, which may confer unique biological activities compared to similar compounds .
Anticancer Potential
The compound's structural features also suggest potential anticancer activity. Indole derivatives are known for their ability to inhibit various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. Preliminary studies on related compounds indicate that the oxalamide linkage may enhance bioavailability and efficacy against cancer cells .
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The furan ring may facilitate binding to these targets, while the indole and benzyl groups could enhance stability and bioactivity .
Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial activity of similar compounds, several derivatives showed significant inhibition against a range of bacterial strains. Although direct tests on this compound were not conducted, the presence of the furan moiety suggests potential efficacy against Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Activity Evaluation
Another study focused on indole-based compounds demonstrated promising results in inhibiting proliferation in various cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cell death. While specific data on this compound is lacking, its structural similarity to active compounds suggests a potential therapeutic role in oncology .
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
N1-(furan-2-ylmethyl)-N2-mesityloxalamide | Furan + Mesityl | Antimicrobial, anticancer |
N1-(indolin-1-yl)ethyl-N2-benzyl oxalamide | Indole + Benzyl | Anticancer |
This compound | Furan + Indole + Benzyl | Potential antimicrobial & anticancer |
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-8-10-18(11-9-17)15-25-23(28)24(29)26-16-21(22-7-4-14-30-22)27-13-12-19-5-2-3-6-20(19)27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEBPSPBMVIKIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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